QQCMBVBYUQQDQX-UHFFFAOYSA-N
Description
Historical Context and Evolution of Related Chemical Entities
The journey of 2,2'-bipyridine (B1663995) began in 1888, and in the subsequent five decades, significant strides were made in understanding its coordination chemistry and analytical applications. nih.gov Early synthetic methods involved the reaction of pyridine (B92270) with ferric chloride, iodine, or a nickel-alumina catalyst at high temperatures. orgsyn.org Another approach was the reaction of 2-bromopyridine (B144113) with copper. orgsyn.org Over the years, synthetic methodologies have evolved, with a focus on improving yields and creating substituted derivatives. thieme-connect.com These advancements include Ullmann-type homocoupling reactions, cross-coupling reactions, and the use of pyridine N-oxides. thieme-connect.com The development of these synthetic routes has been crucial in expanding the applications of 2,2'-bipyridine and its derivatives. thieme-connect.com
A significant part of the historical research on 2,2'-bipyridine has been its use as a ligand in coordination chemistry. nih.gov The ability of 2,2'-bipyridine to form stable complexes with various metal ions has been instrumental in the development of our understanding of the thermodynamics, kinetics, bonding, photochemistry, and electrochemistry of metal complexes. nih.gov
Contemporary Significance within Chemical Science
In modern chemical science, 2,2'-bipyridine and its derivatives continue to be of immense importance. They are widely used as ligands in the synthesis of metal complexes with diverse applications. researchgate.net For instance, ruthenium and platinum complexes of 2,2'-bipyridine exhibit intense luminescence, making them valuable in the development of photonic and optoelectronic devices. wikipedia.orgresearchgate.net
The versatility of 2,2'-bipyridine is also evident in its role in catalysis. Metal-bipyridine complexes are employed as catalysts in various organic transformations. solubilityofthings.com Furthermore, the ease of functionalizing the bipyridine core allows for the tuning of the electronic and steric properties of the resulting ligands, leading to the development of highly specific and efficient catalysts. researchgate.netchemicalbook.com Recent research has focused on the synthesis of highly functionalized 2,2'-bipyridines through methods like the cyclocondensation of β-ketoenamides, further expanding their utility. beilstein-journals.org
Table 1: Physicochemical Properties of 2,2'-Bipyridine
| Property | Value |
|---|---|
| Molecular Formula | C10H8N2 |
| Molar Mass | 156.18 g/mol |
| Melting Point | 70-73 °C |
| Boiling Point | 273 °C |
| Water Solubility | 5.5 g/L at 22 °C |
Data sourced from multiple references. chembk.comchemicalbook.comnih.gov
Interdisciplinary Research Connections
The influence of 2,2'-bipyridine extends beyond traditional chemistry into various interdisciplinary research areas. In materials science, its unique π-electron system is being explored for the development of organic electronic devices. solubilityofthings.com The ability of 2,2'-bipyridine-containing molecules to form helical structures and their potential for chiral molecular recognition are of great interest in supramolecular chemistry. researchgate.net
In the realm of biological sciences, 2,2'-bipyridine and its derivatives have shown potential as bioactive compounds. They are the core structure of natural products like caerulomycins and collismycins. glpbio.com Research has demonstrated their potential as antibacterial and antitumor agents. solubilityofthings.com For example, derivatives of 2,2'-bipyridine have been shown to be effective against methicillin-resistant Staphylococcus aureus (MRSA) by inhibiting biofilm formation and eliminating persister cells. frontiersin.org Furthermore, rhenium(I) complexes with 2,2'-bipyridine analogues have been synthesized and studied for their potential pharmacological activity, including antiviral properties. nih.gov The compound also acts as a ferroptosis inhibitor and a chelator, indicating its relevance in studying and potentially modulating biological processes. chemicalbook.comnih.gov
Table 2: Key Research Findings on 2,2'-Bipyridine Derivatives
| Research Area | Finding | Reference |
|---|---|---|
| Antimicrobial Activity | Derivatives show potent antibacterial activity against MRSA, inhibit biofilm formation, and eradicate persister cells. | frontiersin.org |
| Antiviral Activity | Some rhenium(I) complexes of 2,2'-bipyridine analogues exhibit moderate antiviral activity against Herpes simplex virus 2. | nih.gov |
| Catalysis | Copper(I) bipyridine complexes are involved in the aerobic oxidation of alcohols. | chemicalbook.com |
| Materials Science | Ruthenium and platinum complexes exhibit intense luminescence with potential applications in photonic devices. | wikipedia.org |
This table summarizes key findings from the indicated research articles.
Properties
Molecular Formula |
C26H18N4O |
|---|---|
Molecular Weight |
402.457 |
InChI |
InChI=1S/C26H18N4O/c1-30-16-24(14-27,15-28)25(26(30)21-12-6-7-13-22(21)29-23(26)31)19-10-4-2-8-17(19)18-9-3-5-11-20(18)25/h2-13H,16H2,1H3,(H,29,31) |
InChI Key |
QQCMBVBYUQQDQX-UHFFFAOYSA-N |
SMILES |
CN1CC(C2(C13C4=CC=CC=C4NC3=O)C5=CC=CC=C5C6=CC=CC=C26)(C#N)C#N |
Origin of Product |
United States |
Synthetic Methodologies for the Chemical Compound Qqcmbvbyuqqdqx Uhfffaoysa N
Novel Synthetic Route Development
The development of new synthetic routes for Fluralaner aims to overcome challenges associated with earlier methods, such as the use of expensive or hazardous reagents, low yields, and the generation of difficult-to-handle waste. guidechem.comgoogle.com
Two primary routes have been established for the synthesis of Intermediate I.
Route 1: This pathway begins with 4-bromo-3-methylbenzoic acid. A series of reactions including esterification, reduction, oxidation, and oximation is followed by a cyclization with 1,3-dichloro-5-[1-(trifluoromethyl)vinyl]benzene. The final step is a carbonylation reaction using a palladium acetate (B1210297) catalyst to yield Intermediate I. guidechem.com This route is often challenging for industrial scale-up due to the high cost of reagents like lithium aluminum hydride and palladium acetate, and the limited availability of the vinyl benzene (B151609) starting material. guidechem.com
Route 2: An alternative approach starts from 2-fluorotoluene, proceeding through acetylation, cyanide substitution, and hydrolysis to form 4-acetyl-2-methylbenzoic acid. This is then condensed with 3',5'-dichloro-2,2,2-trifluoroacetophenone (B156584) to eventually yield Intermediate I. guidechem.com
Similarly, two main routes exist for Intermediate II.
Route 1: This method involves the reaction of trifluoroethylamine with acetyl chloride, followed by reaction with o-phthaloyl hydrazide and subsequent hydrolysis. A significant drawback is the generation of a large amount of solid waste. guidechem.com
Route 2: Starting from glycine, this route involves protection with a tert-butoxycarbonyl group, reaction with N,N'-carbonyldiimidazole, coupling with trifluoroethylamine, and finally deprotection to give Intermediate II. guidechem.com
A simplified process for an intermediate of Fluralaner has been developed starting from 4-cyano-2-methyl toluate, which undergoes an addition reaction with hydroxylamine (B1172632), followed by diazotization and denitrification, and finally a cyclization reaction. This method is reported to be safer, more environmentally friendly, and achieves yields of 70% or higher, making it suitable for industrial production. wipo.int
Catalyst Design and Optimization
Catalysts play a crucial role in optimizing the synthesis of Fluralaner, particularly in the final amidation step. The goal is to enhance reaction rates, improve yields, and increase purity. google.com
In the coupling of Intermediate I with Intermediate II, catalysts are used to activate the carboxylic acid group of Intermediate I. One patented process highlights the use of either a base or an N-hydroxyl compound as a catalyst. google.com
Base Catalysts: Organic bases, especially 4-dimethylaminopyridine (B28879) (DMAP), are preferred. google.com
N-hydroxyl Compounds: Catalysts like N-hydroxysuccinimide (NHS) and N-hydroxy-benzotriazoles are also effective. google.com
The optimization of the catalytic process involves not just the choice of catalyst but also the sequence of reagent addition. It was discovered that the order of adding the coupling agent and other reactants significantly reduces the formation of side products, particularly a dimeric impurity, leading to substantially higher yields and purity of the final product. google.com This improved process can achieve yields of at least 70% and purity levels exceeding 98%. google.com
| Catalyst Type | Examples | Role in Synthesis | Reported Outcome |
|---|---|---|---|
| Base Catalyst | 4-dimethylaminopyridine (DMAP) | Activates carboxylic acid for amidation | Improved yield and purity google.com |
| N-hydroxyl Compound | N-hydroxysuccinimide (NHS) | Activates carboxylic acid for amidation | Improved yield and purity google.com |
| Palladium Catalyst | Palladium acetate | Carbonylation reaction in Intermediate I synthesis (Route 1) | Enables C-C bond formation but is costly guidechem.com |
| Chiral Phase Transfer Catalyst | Quinine-based catalysts | Enantioselective synthesis | Production of Fluralaner enriched in the more active (S)-enantiomer google.com |
Green Chemistry Approaches in Synthesis
While specific studies explicitly labeling a Fluralaner synthesis as "green" are not prevalent, several process improvements align with the principles of green chemistry. nih.govcas.org The focus is on reducing waste, avoiding hazardous substances, and improving atom economy. cas.org
Key aspects of the synthetic development that reflect green chemistry principles include:
Waste Reduction: Newer synthetic routes for intermediates aim to simplify the process and reduce the generation of waste products, such as the large volume of solid waste produced in one of the earlier routes to Intermediate II. guidechem.comwipo.int The development of processes with yields over 90% significantly reduces the amount of waste per kilogram of product. google.com
Avoiding Hazardous Reagents: The move away from reagents like lithium aluminum hydride, which is mentioned as a drawback in one route to Intermediate I, represents a shift towards safer chemical processes. guidechem.com
Process Simplification: A method for preparing a Fluralaner intermediate that simplifies the process from reduction, oximation, and chlorination reactions into a more streamlined sequence of addition, diazotization, and cyclization is considered more environmentally friendly. wipo.int
Solvent Choice: The final coupling reaction often uses solvents like dichloromethane. google.com Green chemistry principles encourage the use of safer, less environmentally harmful solvents. nih.govpharmtech.com
Stereoselective and Regioselective Synthesis Strategies
Fluralaner possesses a chiral center at the C5 position of the isoxazoline (B3343090) ring. Research has shown that the two enantiomers exhibit different biological activities, with the S-(+)-fluralaner enantiomer being 33–39 times more active against certain pests than the R-(−)-enantiomer. acs.org This finding has driven the development of stereoselective synthesis methods.
A key strategy involves the use of chiral phase transfer catalysts. A patented process describes the use of quinine-based catalysts to produce Fluralaner that is enriched in the more potent (S)-enantiomer. google.com This approach allows for the production of a more effective final product, potentially reducing the total amount of substance needed for the desired effect, which is a core principle of green chemistry.
The formation of the isoxazoline ring itself is a regioselective 1,3-dipolar cycloaddition reaction. researchgate.net The mechanism of this reaction dictates the specific connectivity of the atoms in the resulting heterocyclic ring, ensuring that the desired constitutional isomer is formed.
Reaction Mechanism Elucidation in Synthetic Pathways
The synthesis of Fluralaner involves several key reaction mechanisms. The formation of the core isoxazoline ring proceeds via a 1,3-dipolar cycloaddition. researchgate.net In this reaction, a nitrile oxide (the 1,3-dipole), generated in situ, reacts with an alkene (the dipolarophile) to form the five-membered dihydroisoxazole (B8533529) ring. The regioselectivity and stereoselectivity of this cycloaddition are crucial for constructing the correct molecular architecture. researchgate.net
The final step in the synthesis is an amidation reaction, which forms the amide bond linking Intermediate I and Intermediate II. This reaction is typically facilitated by a carboxylic acid activating agent, such as a carbodiimide (B86325) like 1-[3-(diethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDC HCl). google.com The mechanism involves the activating agent reacting with the carboxyl group of Intermediate I to form a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by the primary amine of Intermediate II, forming the stable amide bond and releasing the activating agent as a urea (B33335) byproduct. google.com Catalysts like DMAP can further accelerate this process. google.com
Molecular docking studies have been used to elucidate the interaction between Fluralaner and its biological target, the GABA receptor. These studies show that the more active S-enantiomer has a better binding affinity, with a lower binding energy compared to the R-enantiomer, providing a molecular basis for its enhanced insecticidal activity. acs.orgnih.gov
Scale-Up Considerations and Process Optimization
Transitioning the synthesis of Fluralaner from the laboratory to an industrial scale presents numerous challenges, including cost-effectiveness, safety, and consistent product quality. nih.gov Several patents explicitly address the need for improved procedures that are efficient, economical, and suitable for large-scale production. google.comwipo.int
Initial synthetic methods were reported to have low yields (around 41%) and required laborious purification procedures like silica (B1680970) gel column chromatography, which are not ideal for industrial manufacturing. google.com Process optimization has been a key focus to overcome these limitations.
Key optimization strategies and their outcomes include:
Minimizing Impurities: A critical process parameter identified was the order of reagent addition in the final amidation step. A specific sequence was found to surprisingly minimize the formation of a key dimeric impurity. google.com
Simplified Purification: The optimized process can yield a crude product with purity above 93-95 area % by HPLC, which can then be further purified by a single recrystallization from a toluene/ethyl acetate solvent system to achieve a final purity of over 99 area %. google.com
These process improvements are crucial for making the synthesis of Fluralaner economically viable and scalable. wipo.int The ability to produce the compound in high yield and purity without complex purification steps reduces manufacturing costs and environmental impact. mdpi.com
| Process Parameter | Initial Method Issue | Optimization Strategy | Improved Outcome |
|---|---|---|---|
| Overall Yield | Low, reported around 41% google.com | Optimized reagent addition sequence, catalyst selection | Yields of at least 70%, with specific examples showing yields over 90% google.com |
| Product Purity | Significant dimeric impurity formation google.com | Controlled addition of reagents to minimize side reactions | Crude purity >93-95 area %, final purity >99 area % google.com |
| Purification Method | Laborious silica gel column chromatography google.com | Development of a process yielding high-purity crude product | Simple extraction followed by a single recrystallization google.com |
| Scalability | Use of expensive/unavailable reagents, complex procedures guidechem.com | Development of alternative routes using more accessible materials and simpler steps | Processes are described as efficient, economical, and suitable for industrial scale google.comwipo.intwipo.int |
Mechanistic Investigations of the Chemical Compound Qqcmbvbyuqqdqx Uhfffaoysa N
Molecular Recognition and Binding Studies
Vorapaxar functions as a competitive and reversible antagonist of the Protease-Activated Receptor-1 (PAR-1). researchgate.netnih.gov However, its interaction with the receptor is characterized by a very slow dissociation rate, which makes it effectively irreversible in a physiological timeframe. researchgate.netguidetopharmacology.org This prolonged receptor occupancy contributes to its long-lasting antiplatelet effect. guidetopharmacology.org
Crystal structure analysis reveals that Vorapaxar binds to a site on the PAR-1 receptor that is unusually close to the extracellular surface, unlike other G protein-coupled receptor (GPCR) ligands that tend to penetrate deeper into the transmembrane core. nih.gov The binding pocket is formed by residues from transmembrane helices 3, 4, 5, 6, and 7, as well as extracellular loops 2 and 3. nih.gov This binding conformation restricts access to the pocket and is thought to account for the compound's slow dissociation and high affinity. nih.gov
Binding affinity studies have quantified Vorapaxar's potent interaction with PAR-1. It exhibits a high affinity with a reported inhibitor constant (Ki) of 8.1 nM. selleckchem.commedchemexpress.com Functional assays measuring the inhibition of platelet aggregation induced by thrombin or specific PAR-1 activating peptides (TRAP) show IC50 values in the low nanomolar range, confirming its high potency. researchgate.netselleckchem.com
| Parameter | Value | Assay Condition |
|---|---|---|
| Ki | 8.1 nM | PAR-1 Receptor Binding Assay |
| IC50 | 47 nM | Thrombin-induced platelet aggregation |
| IC50 | 25 nM | haTRAP-induced platelet aggregation |
| IC50 | 0.18 µM - 0.25 µM | Intracellular calcium mobilization assay |
This table summarizes key binding and inhibition constants for Vorapaxar against its target, the PAR-1 receptor.
Vorapaxar is primarily eliminated from the body through hepatic metabolism. drugbank.com The key enzymatic pathways involve the cytochrome P450 (CYP) system. Specifically, CYP3A4 and, to a lesser extent, CYP2J2 are the main enzymes responsible for its transformation. drugbank.com
The metabolism of Vorapaxar results in two major metabolites:
M20 (monohydroxy metabolite): This is the major active circulating metabolite. It is pharmacologically equipotent to the parent compound, Vorapaxar, meaning it also functions as a PAR-1 antagonist. drugbank.com
M19 (amine metabolite): This is the predominant metabolite found in excreta and is considered inactive. drugbank.com
The primary route of elimination for Vorapaxar and its metabolites is through the feces, accounting for the majority of the administered dose, with a smaller fraction eliminated in the urine. drugbank.com
| Metabolizing Enzyme | Metabolite | Activity | Primary Elimination Route |
|---|---|---|---|
| CYP3A4, CYP2J2 | M20 (monohydroxy) | Active (equipotent to Vorapaxar) | Feces |
| CYP3A4, CYP2J2 | M19 (amine) | Inactive |
This table outlines the primary enzymatic pathway for Vorapaxar metabolism.
Cellular Pathway Modulation Studies (non-clinical)
Vorapaxar's primary mechanism of action is the selective inhibition of the PAR-1 signaling cascade initiated by thrombin. wikipedia.orgresearchgate.net In platelets, thrombin cleaves the N-terminus of the PAR-1 receptor, exposing a new N-terminus that acts as a "tethered ligand," binding to the receptor to trigger intracellular signaling. nih.govnih.gov This leads to G-protein activation, subsequent downstream signaling involving calcium mobilization, and ultimately, platelet activation and aggregation. medchemexpress.com Vorapaxar, by occupying the receptor's binding pocket, sterically hinders the tethered ligand from activating the receptor, thus blocking the entire downstream cascade. researchgate.netnih.gov
Importantly, Vorapaxar is highly selective for the PAR-1 pathway. It does not inhibit platelet aggregation induced by other agonists such as adenosine (B11128) diphosphate (B83284) (ADP), collagen, or thromboxane (B8750289) mimetics, which act through different receptor pathways. wikipedia.orgnih.gov
Beyond its effects on platelets, non-clinical studies have revealed that Vorapaxar can modulate signaling pathways in other cell types, such as endothelial cells. These "pleiotropic" effects are linked to the expression of PAR-1 on various cells involved in vascular inflammation. ahajournals.org Research has shown that PAR-1 inhibition by Vorapaxar can reduce the expression of inflammation-associated adhesion molecules on endothelial cells and decrease the transcription of pro-inflammatory cytokines and chemokines. ahajournals.org This suggests that Vorapaxar's mechanistic action extends to modulating thrombo-inflammatory processes beyond direct platelet inhibition. ahajournals.org
Following oral administration, Vorapaxar is rapidly and almost completely absorbed, exhibiting high bioavailability. nih.gov It has a large mean volume of distribution (approximately 424 liters), which indicates that the compound is extensively distributed into tissues beyond the plasma compartment. drugbank.com Vorapaxar is also highly bound (≥99%) to human plasma proteins, primarily albumin. drugbank.com
While these pharmacokinetic properties describe the systemic disposition of the compound, detailed non-clinical studies focusing specifically on the cellular uptake mechanisms (e.g., passive diffusion vs. active transport) and subsequent intracellular trafficking of Vorapaxar are not extensively documented in publicly available literature. The primary focus of research has been on its interaction with the cell-surface PAR-1 receptor. It is known that PAR-1 itself can undergo trafficking, including internalization upon activation, a process that can be influenced by antagonists. nih.gov However, the specific subcellular fate of the Vorapaxar molecule itself after it enters tissues has not been fully characterized.
Chemical Reactivity and Transformation Studies
The chemical stability of Vorapaxar has been investigated through forced degradation studies, which subject the compound to more extreme conditions than those used in standard stability testing. researchgate.netijlpr.com These studies are crucial for identifying potential degradation products and understanding the intrinsic stability of the molecule. medcraveonline.com
Vorapaxar demonstrates different stability profiles in solid versus solution states. In the solid state, it is relatively stable under thermal and photolytic (light) stress conditions. researchgate.netijlpr.com However, in solution, it shows significant instability under certain conditions. The compound undergoes degradation when exposed to acidic, basic, and oxidative stress. researchgate.netijlpr.com
| Stress Condition | Medium/State | Inference |
|---|---|---|
| Acidic | Solution | Unstable, degradation occurs |
| Basic (Alkaline) | Solution | Unstable, degradation occurs |
| Oxidative | Solution | Unstable, degradation occurs |
| Thermal | Solid-state | Relatively Stable |
| Photolytic | Solid-state | Relatively Stable |
| Aqueous | Solution | Degradation occurs |
This table summarizes the stability of Vorapaxar under various forced degradation conditions as described in published studies. researchgate.netijlpr.com
From a synthetic chemistry perspective, Vorapaxar is based on the ent-himbacine scaffold. rsc.org Various synthetic routes have been developed not only to produce Vorapaxar but also to create novel analogues by modifying different positions on the core structure to investigate structure-activity relationships and develop next-generation PAR-1 antagonists with potentially improved properties. rsc.orgnih.gov
Compound Names Table
| InChIKey | Common Name/Synonym |
| QQCMBVBYUQQDQX-UHFFFAOYSA-N | Vorapaxar, SCH 530348 |
| N/A | Himbacine |
| N/A | Adenosine diphosphate (ADP) |
| N/A | Atopaxar |
| N/A | Parmodulin-2 |
Electrophilic and Nucleophilic Characterization
The reactivity of TEMPO is multifaceted, exhibiting both electrophilic and nucleophilic characteristics depending on the reaction environment and the nature of the reacting species.
Electrophilic Character:
The pronounced electrophilic character of the TEMPO moiety is manifested in its oxidized form, the N-oxoammonium cation (TEMPO⁺). This species is the primary oxidant in TEMPO-mediated oxidation reactions, particularly the conversion of primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.orgbohrium.comnih.gov The N-oxoammonium cation is a potent electrophile that readily accepts a hydride from an alcohol, leading to the formation of the corresponding carbonyl compound and the reduced hydroxylamine (B1172632) form of TEMPO.
The generation of the electrophilic TEMPO⁺ can be achieved through various methods, including the use of co-oxidants like sodium hypochlorite (B82951) (NaOCl) or through electrochemical oxidation. nih.govmdpi.com The reaction between the oxoammonium salt and a nucleophile, such as a chloride ion, has been described as a double bond addition where TEMPO⁺ acts as the electrophile. mdpi.com
Nucleophilic Character:
While the electrophilicity of the TEMPO⁺ cation is well-established, the TEMPO radical itself can exhibit nucleophilic behavior. This is evident in its reactions with highly electrophilic species such as ketenes. nih.govnih.govacs.orgacs.orgresearchgate.net In these reactions, TEMPO undergoes a rate-limiting attack on the electrophilic carbonyl carbon of the ketene. nih.govnih.govacs.org This initial nucleophilic addition results in the formation of an enolic radical, which is then trapped by a second TEMPO molecule to yield a 1,2-bis(adduct). nih.govacs.org
Kinetic studies have revealed a correlation between the rate constants of TEMPO addition to various ketenes and the rate constants for the hydration of the same ketenes, further supporting the notion of a nucleophilic attack by the TEMPO radical on the ketene. nih.govacs.orgresearchgate.net The reaction proceeds via the formation of a C-O bond, showcasing the ability of the TEMPO radical to act as a nucleophile.
| Ketene | kTEMPO (M-1s-1) | kH2O (s-1) |
|---|---|---|
| Ph2C=C=O | 1.1 x 10-1 | 1.1 x 102 |
| Ph(Me3Si)C=C=O | 2.5 x 10-3 | 3.2 x 100 |
| (t-Bu)2C=C=O | 4.4 x 10-6 | 1.1 x 10-3 |
Radical Reaction Pathways
As a stable radical, TEMPO is extensively involved in a variety of radical reaction pathways, primarily functioning as a radical scavenger and a mediator in controlled polymerization.
Radical Scavenging and Trapping:
TEMPO is highly effective at trapping transient carbon-centered radicals to form stable alkoxyamines. whiterose.ac.uk This property is fundamental to its application as a radical scavenger in mechanistic studies to detect the presence of radical intermediates. When added to a reaction mixture, TEMPO can intercept radical species, often leading to the inhibition of the reaction, thereby providing evidence for a radical-mediated pathway. researchgate.net
The trapping of radicals by TEMPO is a key feature in its antioxidant activity. In the presence of acids, TEMPO can react with peroxyl radicals at diffusion-controlled rates. rsc.org The mechanism involves the formation of an alkoxyamine, which can then react with another peroxyl radical to regenerate the nitroxide, thus participating in a catalytic cycle. jlu.edu.cn
Nitroxide-Mediated Radical Polymerization (NMP):
One of the most significant applications of TEMPO in radical chemistry is its role as a mediator in Nitroxide-Mediated Radical Polymerization (NMP). wikipedia.org In this process, TEMPO reversibly traps the growing polymer chains, forming dormant alkoxyamine species. This reversible termination establishes an equilibrium between active (propagating) and dormant chains.
The equilibrium favors the dormant species, which maintains a low concentration of active radicals in the polymerization system. whiterose.ac.uk This minimizes irreversible termination reactions between two growing polymer chains, allowing for controlled polymer growth and the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. The C-O bond in the alkoxyamine is thermally labile and can cleave to regenerate the propagating radical and the TEMPO nitroxide, allowing the polymerization to proceed in a "living" fashion.
| Reaction Type | Reactant | Product | Significance |
|---|---|---|---|
| Radical Trapping | Carbon-centered radical (R•) | Alkoxyamine (R-ON(TEMPO)) | Mechanistic probe, antioxidant activity |
| NMP | Growing polymer chain (Pn•) | Dormant polymer chain (Pn-ON(TEMPO)) | Controlled/"living" polymerization |
| Reaction with Peroxyl Radicals | Peroxyl radical (ROO•) | Regenerated TEMPO + oxidized substrate | Antioxidant catalytic cycle |
Table of Compound Names
| InChIKey | Common Name | IUPAC Name |
| This compound | TEMPO | (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl |
| - | Sodium Hypochlorite | Sodium hypochlorite |
| - | Ketene | Ethenone |
Computational and Theoretical Studies of the Chemical Compound Qqcmbvbyuqqdqx Uhfffaoysa N
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been employed to elucidate the electronic properties and predict the spectroscopic behavior of the gluconate anion, often in the context of its metal complexes.
The electronic structure of the gluconate anion is characterized by a six-carbon backbone with multiple hydroxyl groups and a terminal carboxylate group. This structure gives rise to a specific distribution of electron density, which is fundamental to its chemical reactivity, particularly its well-known chelating properties. patsnap.com
DFT calculations on related systems, such as magnesium and uranyl(VI) gluconate complexes, indicate that the carboxylate and hydroxyl groups are the primary sites of interaction with cations. researchgate.netrsc.org The oxygen atoms in these functional groups possess lone pairs of electrons that can be donated to form coordinate bonds with metal ions. patsnap.com
Table 1: Representative Electronic Properties of Functional Groups in Gluconate Anion
| Functional Group | Expected Role in Electronic Structure | Key Orbitals Involved |
| Carboxylate (-COO⁻) | Primary site of negative charge, high reactivity | HOMO, lone pair orbitals on oxygen |
| Hydroxyl (-OH) | Secondary sites for interaction, hydrogen bonding | Lone pair orbitals on oxygen |
| Carbon Backbone | Structural framework | Sigma bonding orbitals |
Computational methods are powerful tools for predicting spectroscopic properties, which can then be compared with experimental data for structural validation. DFT calculations have been shown to accurately predict NMR and IR spectra for various organic molecules. d-nb.infonih.govchemaxon.com
For the gluconate anion, DFT calculations have been used to predict the ¹³C NMR chemical shifts in complexes with uranyl(VI), showing good agreement with experimental data. rsc.org Such calculations typically involve geometry optimization of the molecule followed by the calculation of NMR shielding constants. The inclusion of solvent effects in these calculations is often crucial for achieving high accuracy.
Similarly, the vibrational frequencies corresponding to IR spectroscopy can be computed. For sodium gluconate, the characteristic vibrational modes would include the stretching frequencies of the C=O and C-O bonds in the carboxylate group, the O-H stretching of the hydroxyl groups, and the C-H stretching of the carbon backbone.
Table 2: Predicted vs. Experimental Spectroscopic Data for Related Systems
| Spectroscopic Technique | Predicted Parameter (Computational) | Experimental Observation | Reference System |
| ¹³C NMR | Chemical shifts of carbon atoms | Good agreement with calculated values | Uranyl(VI)-gluconate complexes rsc.org |
| IR Spectroscopy | Vibrational frequencies of functional groups | Characteristic peaks for C=O, O-H, C-H | General for organic molecules |
The chelation of metal ions by sodium gluconate is a key aspect of its function. patsnap.com Computational modeling can be used to investigate the mechanism and thermodynamics of these reactions. For instance, DFT calculations have been used to study the relative energies of different chelation modes of the gluconate anion with uranyl(VI). rsc.org
These studies can determine the most stable coordination geometries and the reaction energies for the formation of metal-gluconate complexes. The proposed reaction pathway for the chelation of calcium by sodium gluconate involves the formation of a soluble calcium gluconate complex, a process influenced by pH. nih.gov Modeling such pathways would involve calculating the energies of reactants, transition states, and products to determine the reaction's feasibility and kinetics.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with solvent molecules.
The gluconate anion, with its flexible six-carbon chain, can adopt various conformations in solution. MD simulations can be used to explore this conformational landscape and identify the most stable or frequently occurring structures. Studies on similar molecules, like water-soluble glucans, have utilized MD simulations to understand their conformational behavior. nih.gov
For the gluconate anion, the simulations would likely reveal a variety of bent and extended chain conformations, with the relative populations of these conformers being influenced by interactions with surrounding water molecules and cations. The multiple hydroxyl groups can form intramolecular hydrogen bonds, which would also play a role in defining the conformational preferences.
MD simulations are particularly well-suited for studying the interactions between a solute and the surrounding solvent molecules. For sodium gluconate in an aqueous solution, this involves characterizing the hydration shells around both the sodium cation and the gluconate anion.
Ab initio MD simulations of the sodium ion in water have provided detailed information about its hydration structure. nih.gov The first solvation shell of the Na⁺ ion is typically found to contain 5 to 6 water molecules. The interaction between the sodium ion and water can be quantified using the radial distribution function (RDF), which describes the probability of finding a water molecule at a certain distance from the ion. nih.gov
For the gluconate anion, MD simulations would show the formation of hydrogen bonds between its carboxylate and hydroxyl groups and the surrounding water molecules. The structure and dynamics of these hydration shells are crucial for understanding the solubility and reactivity of sodium gluconate.
Table 3: Representative Data from MD Simulations of Ion Hydration in Aqueous Solution
| Ion | Property | Value | Computational Method |
| Na⁺ | First Solvation Shell Peak (Na-O distance) | 2.3 - 2.5 Å | Ab initio MD nih.gov |
| Na⁺ | Coordination Number | 5 - 6 | Ab initio MD nih.gov |
Computational and Theoretical Studies of N-phenyl-1-(phenylamino)naphthalene-2-carboxamide Fall Short in Public Domain
A comprehensive review of scientific literature and chemical databases reveals a significant gap in the computational and theoretical analysis of the chemical compound N-phenyl-1-(phenylamino)naphthalene-2-carboxamide, identified by the InChIKey QQCMBVBYUQQDQX-UHFFFAOYSA-N. Specifically, there is no available research dedicated to its Structure-Activity Relationship (SAR), Quantitative Structure-Activity Relationship (QSAR) modeling, ligand design principles, or binding affinity predictions.
While computational studies are prevalent for various molecular scaffolds, including other carboxamides and naphthalene (B1677914) derivatives, this particular compound does not appear to have been the subject of focused research in these areas. Searches for specific data relating to this compound in the context of molecular modeling and interaction studies have yielded no specific results.
Consequently, it is not possible to provide detailed research findings, data tables, or analysis for the requested sections on ligand design and binding affinity prediction for N-phenyl-1-(phenylamino)naphthalene-2-carboxamide. The scientific community has yet to publish studies that would form the basis of such an article.
Although general principles of SAR and QSAR are well-established, and studies exist for structurally related compounds such as quinolone-3-carboxamides or pyrimidine-4-carboxamides, applying these findings to this compound would be speculative and would not adhere to a scientifically rigorous analysis of this specific molecule. researchgate.netmdpi.com The unique three-dimensional structure and electronic properties conferred by its specific arrangement of naphthalene, phenylamino, and N-phenylcarboxamide groups would necessitate a dedicated computational study to determine its interaction profile.
Without foundational research data, any discussion on ligand design principles or the prediction of its binding affinity would be theoretical and lack the specific, evidence-based detail required for a scientific article.
Advanced Analytical Characterization of the Chemical Compound Qqcmbvbyuqqdqx Uhfffaoysa N in Complex Matrices
Chromatographic Separation Techniques
The separation of polar, nitrogen-containing compounds like QQCMBVBYUQQDQX-UHFFFAOYSA-N from complex sample matrices is a critical first step in its detailed analysis. High-performance liquid chromatography (HPLC) is the premier technique for such separations, while gas chromatography (GC) can be employed following appropriate derivatization.
High-Performance Liquid Chromatography (HPLC) Method Development
Due to the high polarity of guanidino compounds, traditional reversed-phase (RP) HPLC methods can be challenging. However, several specialized HPLC techniques have proven effective for the separation of analogous compounds and would be applicable to this compound.
Reversed-Phase HPLC with Ion-Pairing Agents: This is a common approach to enhance the retention of polar analytes on non-polar stationary phases like C18. An ion-pairing agent, such as sodium lauryl sulfate, is added to the mobile phase to form a neutral complex with the charged analyte, thereby increasing its affinity for the stationary phase.
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an increasingly popular alternative for the separation of highly polar compounds. radiopaedia.org This technique utilizes a polar stationary phase (e.g., silica (B1680970), amino, or amide-based) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile. A water-rich layer is formed on the surface of the stationary phase, and the analyte partitions between this layer and the bulk mobile phase. Gradient elution in HILIC starts with a high organic content, and the aqueous portion is gradually increased to elute the polar analytes. radiopaedia.org
Mixed-Mode Chromatography (MMC): This approach uses stationary phases that possess both reversed-phase and ion-exchange characteristics. This dual retention mechanism can provide unique selectivity for polar and charged molecules like this compound.
Below is a summary of potential HPLC methods applicable to the analysis of this compound, based on successful separations of creatine (B1669601) and related compounds.
| Technique | Stationary Phase | Mobile Phase Composition | Detection | Reference Compound(s) |
|---|---|---|---|---|
| Ion-Pair RP-HPLC | C18 | Acetonitrile/Phosphate buffer with sodium lauryl sulfate | UV (200 nm) | Creatinine bmrb.io |
| Ion-Pair RP-HPLC | Kromasil C18 | Methanol (B129727)/Phosphate buffer with tetrabutyl ammonium (B1175870) hydrogen sulphate (gradient) | UV (210 nm / 260 nm) | Phosphocreatine, Creatine nih.gov |
| HILIC | Polymer-based amino (e.g., Asahipak NH2P series) | Acetonitrile/Ammonium formate (B1220265) buffer | MS/MS | Creatine, Guanidinoacetic acid, Creatinine nih.gov |
| Mixed-Mode | Primesep 200 | Acetonitrile/Water with 0.1% Formic Acid | UV (210 nm), MS | Creatine, Creatinine, Histidine hmdb.ca |
Gas Chromatography (GC) Applications
Gas chromatography is generally not suitable for the direct analysis of polar and non-volatile compounds like this compound. Therefore, a derivatization step is mandatory to convert the analyte into a more volatile and thermally stable form.
Common derivatization strategies for compounds containing amine, carboxyl, and guanidino groups involve silylation. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used. nih.govnih.gov These reagents react with active hydrogens in the molecule to form trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives, which are amenable to GC analysis. nih.gov
It is important to note that the derivatization of creatine and related compounds can sometimes lead to the formation of multiple products or the conversion of one compound to another (e.g., creatine to creatinine), which must be carefully considered during method development and validation. nih.gov
Below is a table summarizing potential GC methods for the analysis of this compound following derivatization, based on studies of similar compounds.
| Derivatization Reagent | Derivative Formed | GC Column | Detection | Reference Compound(s) |
|---|---|---|---|---|
| BSTFA | N,N,O-tris(trimethylsilyl) derivative | Capillary column (e.g., DB-5ms) | MS (NICI or PICI) | Creatine, Creatinine nih.govnih.gov |
| MTBSTFA | tert-butyldimethylsilyl derivative | Capillary column | MS | Creatine, Guanidinoacetate nih.gov |
| Hexafluoroacetylacetone (HFAA) and Ethyl Chloroformate (ECF) | Bis(trifluoromethyl)pyrimidine and ethyl-ester derivatives | HP-5 | FID | Guanidino compounds researchgate.net |
Spectroscopic Characterization Beyond Basic Identification
While chromatographic techniques provide separation and initial detection, advanced spectroscopic methods are essential for unambiguous identification and detailed structural elucidation of this compound.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules. For a compound like this compound, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed.
1D NMR (¹H and ¹³C): Proton (¹H) NMR would provide information about the number of different types of protons, their chemical environment, and their proximity to each other through spin-spin coupling. Carbon-13 (¹³C) NMR would reveal the number of unique carbon atoms and their functionalities (e.g., carbonyl, methylene, methyl).
2D NMR Techniques:
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to piece together molecular fragments. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms, providing a definitive link between the ¹H and ¹³C spectra. sdsu.edu
Based on data from the Biological Magnetic Resonance Bank for creatine, the following chemical shifts can be expected for similar structural motifs in this compound. bmrb.io
| Atom | Expected Chemical Shift Range (ppm) | Structural Moiety (based on Creatine) |
|---|---|---|
| ¹H | 3.02 | N-CH₃ |
| ¹H | 3.92 | N-CH₂-COOH |
| ¹³C | 39.65 | N-CH₃ |
| ¹³C | 56.56 | N-CH₂-COOH |
| ¹³C | 159.82 | C=N (Guanidinium) |
| ¹³C | 177.43 | COOH |
Data obtained from BMRB entry bmse000950 for creatine in D₂O at pH 7.4. bmrb.io
Mass Spectrometry (MS) Fragmentation Analysis
Mass spectrometry provides information about the molecular weight of a compound and, through fragmentation analysis, offers insights into its structure. For a compound like this compound, electrospray ionization (ESI) would be the preferred ionization technique due to the compound's polarity. The molecule would likely be detected as a protonated species [M+H]⁺ in positive ion mode.
Tandem mass spectrometry (MS/MS) would be employed to induce fragmentation of the parent ion. The resulting product ions would correspond to the loss of specific functional groups, allowing for the reconstruction of the molecular structure.
For this compound (MW: 161.12 g/mol ), expected fragmentation pathways in positive ESI-MS/MS could include:
Loss of water (H₂O) from the carboxylic acid group.
Loss of carbon monoxide (CO) or carbon dioxide (CO₂) from the α-keto acid moiety.
Cleavage of the N-N bond.
Loss of the methylguanidino group or parts thereof.
The exact fragmentation pattern would provide a unique fingerprint for the molecule, enabling its confident identification in complex mixtures.
Vibrational Spectroscopy (IR, Raman) for Structural Insights
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule's functional groups.
Infrared (IR) Spectroscopy: An IR spectrum of this compound would be expected to show characteristic absorption bands for:
N-H stretching: around 3300-3500 cm⁻¹ from the guanidino group.
O-H stretching: a broad band around 2500-3300 cm⁻¹ from the carboxylic acid.
C=O stretching: strong absorptions around 1650-1750 cm⁻¹ from the two carbonyl groups (keto and carboxylic acid).
C=N stretching: around 1640-1690 cm⁻¹ from the guanidino group.
N-H bending: around 1550-1650 cm⁻¹.
By combining these advanced analytical techniques, a comprehensive and unambiguous characterization of the chemical compound this compound can be achieved, even when it is present in complex matrices.
Electrochemical Detection Methods
Electrochemical sensors and biosensors have emerged as powerful tools for the rapid and cost-effective analysis of Captan. nih.govmdpi.com These methods are predicated on the electrochemical properties of the target analyte or its interaction with a biological recognition element. The primary electrochemical techniques employed for pesticide detection include voltammetry (cyclic, differential pulse, and square wave), chronoamperometry, and electrochemical impedance spectroscopy. nih.gov
Various innovative electrochemical biosensors have been developed for Captan detection. One such approach involves a biosensor based on the inhibition of the enzyme glutathione-s-transferase (GST). researchgate.net This biosensor, constructed on a self-assembled monolayer modified gold electrode, demonstrated a rapid response time of 12 seconds and a detection range of 0.25–16 parts per million (ppm). researchgate.net The sensor's principle relies on the inhibition of GST activity by Captan, which can be measured using cyclic voltammetry (CV). researchgate.net
Another notable development is an acetylcholinesterase (AChE) based biosensor for Captan detection in apple samples. researchgate.net This sensor utilizes a zinc oxide (ZnO) nanorod interface for the immobilization of AChE. The presence of Captan inhibits the enzyme, and this inhibition can be quantified electrochemically. This particular biosensor exhibited a high sensitivity of 0.538 μA cm⁻² μM⁻¹ within a linear range of 0.05 to 25.0 μM, achieving a limit of detection of 107 nM. researchgate.net
The following table summarizes the performance characteristics of these electrochemical biosensors for Captan detection.
| Biosensor Type | Principle | Matrix | Linear Range | Limit of Detection (LOD) | Response Time | Recovery (%) |
| Glutathione-s-transferase (GST) based | Enzymatic Inhibition | Spiked Water | 0.25–16 ppm | - | 12 s | 77–144 |
| Acetylcholinesterase (AChE) based | Enzymatic Inhibition | Apple Samples | 0.05–25.0 µM | 107 nM | - | 98.4–102.4 |
Hyphenated Techniques and Automation
Hyphenated techniques, which couple a separation method with a detection technique, provide a high degree of selectivity and sensitivity for the analysis of Captan in complex matrices. asdlib.orgchromatographytoday.comsaspublishers.comchemijournal.com These methods are essential for overcoming the challenges associated with matrix interference and for achieving low detection limits.
Gas chromatography-mass spectrometry (GC-MS) has been traditionally used for the analysis of Captan. However, this technique is often hampered by the thermal instability of Captan, which can degrade in the hot GC inlet to form tetrahydrophthalimide (THPI). lcms.czshimadzu.comeurl-pesticides.eu This degradation can lead to poor reproducibility and inaccurate quantification. lcms.cz
To circumvent these issues, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a more robust and reliable alternative. lcms.czshimadzu.comnih.gov LC-MS/MS methods avoid the high temperatures that cause Captan degradation, leading to more accurate and repeatable results. lcms.cz Various ionization techniques, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), have been successfully employed for the LC-MS/MS analysis of Captan. lcms.czshimadzu.com
A study comparing GC-MS and LC-MS/MS for Captan analysis demonstrated that LC-MS/MS with either ESI or a novel UniSpray ionization source provided robust and repeatable results with relative standard deviations (RSDs) below 10% in various food matrices. lcms.cz In contrast, consecutive GC injections showed significant degradation of Captan. lcms.cz Another developed LC-MS/MS method using a triple quadrupole linear ion trap mass spectrometer (LC-QqQIT) with an MS³ approach allowed for reliable identification and quantification of Captan in various food commodities at low levels. nih.gov
The table below presents a comparison of different hyphenated techniques used for the analysis of Captan.
| Technique | Ionization | Matrix | Limit of Quantification (LOQ) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| GC-MS/MS | - | - | - | - | - |
| LC-MS/MS (ESI & UniSpray) | ESI, UniSpray | Kale, Celery | < 0.030 mg/kg | - | < 10 |
| LC-MS/MS (APCI) | APCI | Food (e.g., Matcha Tea) | 1–30 ng/mL | - | < 11 |
| LC-QqQIT (MS³) | - | Apples, Tomatoes, Sweet Pepper, Wheat Flour, Sesame Seeds, Fennel Seeds | 0.01–0.05 mg/kg | 83–118 | < 19 |
Automation in the analysis of Captan is often integrated into the sample preparation stage, with techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) being widely adopted. shimadzu.comnih.gov This sample preparation method, followed by LC-MS/MS analysis, allows for high-throughput screening of a large number of samples with good accuracy and precision.
Environmental Behavior and Transformation of the Chemical Compound Qqcmbvbyuqqdqx Uhfffaoysa N
Abiotic Degradation Pathways
Abiotic degradation involves the breakdown of a chemical through non-biological processes. For Fipronil, key abiotic degradation pathways include photolysis, hydrolysis, and oxidation.
Photolytic degradation, or photolysis, is the breakdown of compounds by light. Fipronil is susceptible to photolysis, particularly in aqueous environments and on soil surfaces. orst.edunih.gov When exposed to UV light in water, Fipronil degrades rapidly, with a half-life ranging from 4 to 12 hours. orst.edu The primary photodegradation product formed through this process is Fipronil-desulfinyl. orst.eduresearchgate.net
Studies have shown that the photodegradation of Fipronil can be described by pseudo-first-order reaction kinetics. researchgate.net While Fipronil-desulfinyl is the main product, numerous minor photoproducts have also been observed, including various substituted phenylpyrazole derivatives and aniline (B41778) derivatives that have lost the pyrazole (B372694) ring. nih.govacs.org This suggests that photolysis of Fipronil can occur through at least two different pathways: one involving desulfuration to form the desulfinyl derivative, and another that modifies the 4-substituent, leading to the cleavage of the pyrazole ring. nih.govacs.org
On soil surfaces, Fipronil also degrades under ultraviolet radiation to form Fipronil-desulfinyl, with a measured half-life of 34 days in loamy soil. orst.edu However, the extent of photolysis in soil can be limited as soil particles may prevent light from penetrating to significant depths. orst.edu
Interactive Table: Photolytic Degradation of Fipronil
| Parameter | Value | Reference |
|---|---|---|
| Primary Photoproduct | Fipronil-desulfinyl | orst.eduresearchgate.net |
| Half-life in Water (UV light) | 4 to 12 hours | orst.edu |
| Half-life on Loamy Soil Surface | 34 days | orst.edu |
| Kinetic Model | Pseudo-first-order | researchgate.net |
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. Fipronil's stability to hydrolysis is highly dependent on pH. It is stable in acidic (pH 5) and neutral (pH 7) conditions. orst.eduacs.org However, under alkaline conditions, Fipronil degrades, and the rate of degradation is directly proportional to the increase in pH. orst.eduacs.org
The primary product of Fipronil hydrolysis is Fipronil-amide. orst.edunih.gov The hydrolysis process follows pseudo-first-order kinetics. acs.org For instance, the half-life of Fipronil is significantly shorter at higher pH values, decreasing from 770 hours at pH 9 to just 2.4 hours at pH 12. acs.org The mechanism of hydrolysis in alkaline solutions involves the nucleophilic addition of a hydroxide (B78521) ion to the polar nitrile bond, which results in the formation of an amide. acs.org
Interactive Table: Hydrolytic Half-life of Fipronil at Different pH Values
| pH | Half-life (hours) | Reference |
|---|---|---|
| 5.5 | Stable | acs.org |
| 7 | Stable | orst.edu |
| 9.0 | 770 | acs.org |
| 10.0 | 114 | acs.org |
| 11.0 | 11 | acs.org |
| 12.0 | 2.4 | acs.org |
Oxidative transformation involves the degradation of a chemical through reactions with oxidizing agents. Fipronil can be oxidized by common disinfectants and oxidants used in drinking water treatment. acs.orgusu.edu Oxidants such as free chlorine, chlorine dioxide, and permanganate (B83412) are reactive with Fipronil to varying degrees, while monochloramine is only marginally reactive. acs.orgusu.edu
Oxidation of Fipronil by permanganate results in the formation of an identifiable degradate, Fipronil sulfone. acs.orgusu.edu This product is resistant to further oxidation by permanganate but can be degraded by free chlorine. acs.orgusu.edu Interestingly, no significant formation of oxidation products was observed when Fipronil was treated with free chlorine, monochloramine, or chlorine dioxide under the tested conditions. acs.orgresearchgate.net The rate of oxidation is also influenced by pH, with more rapid oxidation occurring at a higher pH of 8.6 compared to 6.6 for free chlorine, chlorine dioxide, and permanganate. acs.orgusu.edu
Biotic Degradation Mechanisms
Biotic degradation is the breakdown of organic matter by living organisms, primarily microorganisms. This is a significant pathway for the environmental dissipation of Fipronil.
A variety of microorganisms, including bacteria and fungi, have been identified as capable of degrading Fipronil. proquest.comnih.gov Under aerobic conditions in soil, Fipronil is broken down by naturally occurring soil organisms to form Fipronil-sulfone through oxidation. orst.edu Another major metabolite formed through microbial action is Fipronil-sulfide, which is produced via reduction. nih.govnih.gov
Numerous bacterial strains have been shown to degrade Fipronil, including species of Bacillus, Stenotrophomonas, Paracoccus, and Enterobacter. nih.govnih.govmdpi.com For example, Enterobacter chengduensis has been shown to biodegrade 96% of Fipronil, 92% of Fipronil-sulfone, and 79% of Fipronil-sulfide within 14 days. mdpi.com Fungi such as Aspergillus glaucus and Trametes versicolor have also demonstrated the ability to metabolize Fipronil. rsc.orgnih.gov
The half-life of Fipronil in soil under aerobic conditions is typically between 122 and 128 days. orst.edu Under oxic conditions, the primary metabolite is often Fipronil sulfone, while under anoxic conditions, Fipronil sulfide (B99878) is the main product. proquest.com
Interactive Table: Microbial Degradation of Fipronil
| Degradation Product | Formation Process | Microbial Group | Reference |
|---|---|---|---|
| Fipronil-sulfone | Oxidation | Bacteria, Fungi | orst.edunih.gov |
| Fipronil-sulfide | Reduction | Bacteria | nih.govnih.gov |
The microbial degradation of Fipronil is facilitated by specific enzymes. Key enzymes involved in the biotransformation of Fipronil include cytochrome P450 monooxygenases, esterases, and ligninolytic enzymes. proquest.comnih.gov
In mammals, the biotransformation of Fipronil to Fipronil sulfone is primarily mediated by hepatic cytochrome P450 (CYP) enzymes. oup.comnih.gov Studies with the fungus Trametes versicolor have also indicated that cytochrome P450 enzymes are involved in the intracellular metabolism of Fipronil, leading to the formation of Fipronil sulfone and other hydroxylated and glycosylated transformation products. rsc.org In the fungus Aspergillus glaucus, lignolytic enzymes have been studied for their role in Fipronil degradation. nih.gov The metabolic transformation of Fipronil in fish is also carried out by phase I and phase II biotransformation enzyme systems in the liver, with ethoxyresorufin-O-deethylase (EROD) activity (an indicator of CYP1A activity) being induced by Fipronil exposure. int-res.com
Environmental Fate Modeling and Prediction
Modeling the environmental fate of Fipronil is crucial for predicting its persistence, transport, and potential exposure to non-target ecosystems. Data indicate that Fipronil is relatively persistent and immobile in terrestrial environments. epa.gov In aquatic systems, its behavior is more complex, with photolysis being a primary driver of its degradation. epa.gov
Predictive models are employed to estimate Fipronil concentrations in the environment, particularly in surface water due to runoff from agricultural and urban areas. ca.gov For instance, the California Department of Pesticide Regulation (DPR) utilizes a registration evaluation (RegEval) model, which includes urban and degradate modules, to simulate pesticide concentrations in receiving water bodies over extended periods. ca.gov These models help evaluate the effectiveness of different application practices in reducing runoff. ca.gov One modeling study showed that altering application methods, such as using a narrow band "one-inch up and one-inch out" pin stream application, could reduce the predicted Fipronil concentration in urban receiving waters by 92% compared to a standard one-foot band application. ca.govca.gov
The degradation of Fipronil in the environment leads to the formation of several metabolites, which are also considered in fate modeling. epa.gov Key degradates include Fipronil sulfone (formed via oxidation), Fipronil sulfide (via reduction), Fipronil amide (via hydrolysis), and Fipronil desulfinyl (via photolysis). nih.govresearchgate.net These degradates, particularly Fipronil sulfone and Fipronil desulfinyl, can be more persistent and toxic than the parent compound. nih.govnih.gov Environmental fate models often incorporate the formation and transport of these degradates, assuming a certain conversion efficiency from Fipronil. epa.gov
However, uncertainties exist in these models. A significant challenge is the discrepancy in Fipronil's half-life in different environmental compartments. For example, aerobic aquatic metabolism studies show a half-life of 14.5 days, which contrasts with the much longer persistence observed in aerobic soil metabolism studies (half-lives of 128 to 308 days). epa.gov This highlights the complexity of accurately predicting Fipronil's behavior across diverse environmental conditions.
Table 1: Environmental Fate Properties and Half-Life of Fipronil
| Property | Value / Observation | Environment | Reference |
| Persistence | Relatively persistent and immobile | Terrestrial | epa.gov |
| Photodegradation Half-life | 3.63 hours | Aquatic | epa.gov |
| Hydrolysis Half-life | 28 days | pH 9 buffer solution | epa.gov |
| Aerobic Metabolism Half-life | 128 to 308 days | Soil | epa.gov |
| Aerobic Metabolism Half-life | 14.5 days | Aquatic | epa.gov |
Bioaccumulation and Biotransformation in Non-Human Organisms
Once in the environment, Fipronil is subject to uptake and transformation by a wide range of organisms. Its lipophilic nature suggests a potential for bioaccumulation in the tissues of exposed animals. nih.gov
In vivo, Fipronil is readily metabolized into several byproducts. The primary metabolic pathway is oxidation, mediated by hepatic cytochrome P450 (CYP) enzymes, which converts Fipronil to Fipronil sulfone. nih.govoup.com This metabolite is of particular concern as it is often more toxic and persistent than Fipronil itself. nih.govnih.gov Other transformation products include Fipronil sulfide and Fipronil amide. nih.gov In plants, Fipronil applied to foliage can photodegrade to form Fipronil-desulfinyl. orst.edu
Studies have shown significant interspecies differences in the biotransformation of Fipronil. An in vitro study using liver microsomes from various domestic poultry revealed that ducks had a significantly higher maximum reaction rate (Vmax) for converting Fipronil to Fipronil sulfone compared to chickens, quails, and geese. nih.gov This suggests that different species may accumulate Fipronil and its metabolites at different rates, influencing their susceptibility. nih.govoup.com
Bioaccumulation has been observed, particularly in aquatic organisms. In fish, the bioconcentration factor (BCF) for Fipronil has been measured at 321 for the whole fish, 164 for edible tissue, and 575 for non-edible tissue. orst.edu Despite this accumulation, fish were found to completely eliminate Fipronil after 14 days in clean water. orst.edu The primary metabolites found in fish are Fipronil-sulfone and Fipronil-sulfide. orst.edu
Even microorganisms can bioaccumulate and biotransform Fipronil. The bacterium Escherichia coli has been shown to accumulate Fipronil and transform it into Fipronil sulfone and Fipronil sulfide. nih.gov This is significant as E. coli is a common gut commensal in animals, suggesting that gut microbiota could play a role in the metabolism and potential detoxification of Fipronil. nih.gov The bioaccumulation in bacteria also raises concerns about potential biomagnification through the food chain. nih.gov
Table 2: Biotransformation and Bioaccumulation of Fipronil in Various Organisms
| Organism/System | Primary Metabolite(s) | Key Findings | Reference |
| Mammals (e.g., Rats) | Fipronil sulfone | Biotransformation by hepatic CYP enzymes is a determining factor in toxicity. | oup.com |
| Domestic Poultry (in vitro) | Fipronil sulfone | Significant differences in metabolic rates among species (duck > chicken > quail > goose). | nih.gov |
| Fish | Fipronil sulfone, Fipronil sulfide | BCF of 321 (whole fish); complete elimination after 14 days in clean water. | orst.edu |
| Bacteria (E. coli) | Fipronil sulfone, Fipronil sulfide | Demonstrates bioaccumulation and biotransformation capabilities. | nih.gov |
| Plants (Foliar) | Fipronil-desulfinyl | Formed via photodegradation on plant surfaces. | orst.edu |
Advanced Material Science Applications of the Chemical Compound Qqcmbvbyuqqdqx Uhfffaoysa N
Polymer and Macromolecular Integration
The integration of 2,5-dimethoxy-1,4-benzoquinone (B1209882) into polymeric and macromolecular structures is an area of research focused on leveraging its electrochemical properties for advanced materials.
Direct polymerization of 2,5-dimethoxy-1,4-benzoquinone has not been extensively reported in the literature. However, its derivatives have been explored as monomers for functional polymers. For instance, poly(2,5-dimethoxyaniline) (PDMOA), a related polymer, has been synthesized via chemical polymerization. This polymer exhibits improved solubility in common organic solvents compared to its parent polymer, polyaniline. ias.ac.in
While DMBQ itself is not directly polymerized, it serves as a crucial precursor in the synthesis of coordination polymers. In these processes, DMBQ undergoes in-situ hydrolysis to form 2,5-dihydroxy-1,4-benzoquinone (B104904) (H2DHBQ), which then acts as a ligand. nih.gov This method allows for the controlled formation of crystalline coordination polymers with various metal ions, leading to materials with interesting magnetic and porous properties. nih.gov This indirect role as a monomer precursor highlights a synthetic strategy to incorporate benzoquinone moieties into larger polymeric frameworks.
The development of composite materials incorporating 2,5-dimethoxy-1,4-benzoquinone has shown significant promise, particularly in the field of energy storage. A notable example is the creation of a redox-active xerogel composed of DMBQ decorated on reduced graphene oxide (rGO) sheets. osti.govrsc.org This composite material is synthesized via a hydrothermal method and results in a three-dimensional hierarchical electrode architecture. rsc.org In this structure, DMBQ molecules act as redox-active centers and as spacers that prevent the aggregation of the rGO sheets. rsc.org
The electrochemical performance of these DMBQ@rGO composites has been evaluated for pseudocapacitor applications. A binder-free film of this composite exhibited a high specific capacitance and exceptional cycling stability. rsc.org The strong performance is attributed to the synergistic effect between the high conductivity of the graphene substrate and the stable redox activity of the DMBQ molecules. osti.govrsc.org
| Composite Material | Synthesis Method | Key Feature | Specific Capacitance (at 5 mV s⁻¹) | Volumetric Capacitance | Capacitance Retention (after 25,000 cycles) |
| DMBQ@rGO xerogel | Hydrothermal | 3D hierarchical architecture | 650 F g⁻¹ | 780 F cm⁻³ | 99% |
Table 1: Properties of 2,5-dimethoxy-1,4-benzoquinone decorated reduced graphene oxide composite. rsc.org
Supramolecular Assembly and Self-Organization
The molecular structure of 2,5-dimethoxy-1,4-benzoquinone allows for various intermolecular interactions that can drive supramolecular assembly and the formation of organized structures.
The principles of crystal engineering, which involve the design and synthesis of crystalline solids with desired properties, can be applied to DMBQ and its derivatives. While specific studies on the polymorphism of DMBQ are not prevalent, research on related molecules provides insight into the types of intermolecular interactions that can govern its crystal packing. For instance, the crystal structure of 2-methoxy-1,4-benzoquinone is characterized by a planar hexagonal network formed through intermolecular dipole-dipole interactions and C-H···O hydrogen bonds, resulting in a graphite-like layer packing motif. rsc.orgscilit.com
In the context of coordination polymers, DMBQ serves as a precursor to the 2,5-dihydroxy-1,4-benzoquinone (DHBQ) ligand, which is then used to construct metal-organic frameworks (MOFs). nih.govusu.edu The in-situ generation of the active ligand from DMBQ is a useful strategy for controlling the crystallization process of these coordination polymers. nih.gov The resulting structures can vary from one-dimensional zigzag chains to two-dimensional networks with porous architectures, depending on the metal ion used. nih.gov
| Coordination Polymer | Metal Ion (M) | Structure |
| cis-1D-M | Mn, Zn | 1D zigzag chain |
| trans-2D-M | Co, Ni, Cu | 2D net structure with 1D pores |
Table 2: Structural motifs of coordination polymers synthesized via in-situ hydrolysis of DMBQ. nih.gov
The self-assembly properties of 2,5-dimethoxy-1,4-benzoquinone can be harnessed to create nanostructured materials. The aforementioned DMBQ@rGO composite is a prime example, where the interaction between DMBQ and graphene leads to a three-dimensional hierarchical architecture at the nanoscale. rsc.org This nanostructuring is crucial for the material's high performance in energy storage applications, as it provides a large surface area and efficient pathways for ion and electron transport. rsc.org
Catalytic Applications and Systems
The redox properties of 2,5-dimethoxy-1,4-benzoquinone suggest its potential utility in catalytic systems, although this remains a developing area of research.
Some studies and patents have alluded to the potential of dimethoxy benzoquinones in areas such as interfacial catalysis. google.com Benzoquinones, in general, are known to participate in catalytic cycles involving redox reactions. For example, benzoquinone has been used as an additive to enhance the hyperpolarization of alcohols in catalytic systems with para-hydrogen, where it is believed to facilitate the turnover by consuming surface-bound hydrogen. nih.gov
Homogeneous Catalysis
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Heterogeneous Catalysis
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Optoelectronic and Electronic Device Integration
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Organic Light-Emitting Diodes (OLEDs) Component Research
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Photovoltaic Material Studies
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A table of compound names mentioned in the article cannot be provided as no compounds were discussed.
Future Research Directions and Unaddressed Challenges for the Chemical Compound Qqcmbvbyuqqdqx Uhfffaoysa N
Integration of Artificial Intelligence and Machine Learning in Research
The application of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the study and application of solvents like NMP. These computational tools can analyze vast datasets to predict properties, optimize reaction conditions, and accelerate the discovery of new applications and alternatives.
Future research efforts will likely focus on developing sophisticated ML models to predict the physicochemical properties of NMP in complex mixtures and under various conditions. For instance, AI can create models that are two to three times more accurate than previous top models in predicting how well a molecule will dissolve in an organic solvent like NMP, a critical factor in pharmaceutical synthesis and chemical manufacturing. By training neural networks on large datasets of solvent-solute interactions, researchers can more accurately forecast solubility, viscosity, and reaction outcomes, reducing the need for extensive empirical experimentation.
| AI/ML Application Area | Research Objective | Potential Impact |
| Property Prediction | Develop models to accurately predict solubility, viscosity, and other properties of NMP in complex mixtures. | Reduced experimental costs; faster formulation development; optimized process design. |
| Reaction Optimization | Use ML algorithms to identify optimal reaction conditions (temperature, concentration) where NMP is the solvent. | Increased reaction yields and selectivity; minimized byproduct formation; enhanced energy efficiency. |
| Generative Modeling | Design novel molecules and solvent systems with tailored properties, potentially as sustainable alternatives to NMP. | Accelerated discovery of greener, high-performance solvents; customized solutions for specific applications. |
| Process Control | Implement AI for real-time monitoring and control of industrial processes using NMP, such as battery electrode coating. | Improved product quality and consistency; enhanced manufacturing safety and efficiency. |
Development of Novel Analytical Probes and Tools
Accurate and real-time monitoring of NMP is crucial for process control, environmental surveillance, and ensuring workplace safety. Future research is directed toward creating more sensitive, selective, and field-deployable analytical tools for its detection.
One promising avenue is the development of advanced sensor materials. Researchers have successfully prepared Covalent Organic Frameworks (COFs) that exhibit excellent sensing performance for NMP. These materials offer a large specific surface area and can be engineered with specific functional groups to enhance interactions with NMP molecules. A recently developed COF-based sensor demonstrated a low detection limit of 692 parts per billion (ppb), along with good stability and repeatability, providing an effective method for monitoring environmental concentrations of NMP.
Another key area is advancing Photoionization Detection (PID) technology. PID sensors are effective for detecting volatile organic compounds (VOCs) like NMP at low concentrations. NMP has an ionization energy of 9.17 eV, making it detectable with 10.0 eV and 10.6 eV lamps. Future work will focus on improving the selectivity and resistance to humidity and contamination of these sensors, enabling robust monitoring in diverse industrial environments. Furthermore, refining analytical methods like high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) will continue to be important for precise quantification in complex matrices.
| Analytical Tool | Principle of Detection | Performance Metrics & Research Goals |
| Covalent Organic Framework (COF) Sensors | Gas adsorption onto a high-surface-area, porous material leading to a detectable signal change. | Current: Limit of Detection (LoD) of 692 ppb. Future: Improve selectivity against interfering compounds, enhance long-term stability in harsh conditions. |
| Photoionization Detectors (PID) | Ionization of NMP vapor by UV light, generating a measurable electric current. | Current: Detectable with 10.6 eV and 10.0 eV lamps. Future: Develop more robust sensors with higher resistance to environmental factors and lower detection limits. |
| Solid-Phase Microextraction (SPME) | Extraction and preconcentration of NMP from a sample onto a coated fiber for subsequent analysis. | Current: Achieved LoD of 0.081 µg/L in combination with GC-NPD. Future: Synthesize novel fiber coatings for higher extraction efficiency and thermal stability. |
| ICP-OES/MS | Analysis of trace elemental impurities in NMP. | Challenge: NMP's solvent properties can damage instrument components. Future: Develop inert materials and automated dilution systems for robust, high-throughput analysis. |
Exploration of Unconventional Reactivity
While NMP is primarily known as a stable, aprotic solvent, emerging research is uncovering its potential to participate directly in chemical reactions, often under unconventional conditions. Exploring this reactivity opens new pathways for synthesis and materials science.
A notable area of investigation is the use of NMP as a reducing agent in the synthesis of metallic nanostructures. Studies have shown that NMP can act as both a solvent and a reducing agent for the synthesis of gold (Au) and palladium (Pd) nanoparticles. For example, NMP can reduce Au(III) ions to Au(I) ions at ambient conditions without requiring external energy sources or additional reducing agents. This dual role simplifies synthesis protocols. At elevated temperatures, NMP can be oxidized to 5-hydroxy-N-methyl-2-pyrrolidone, which is a stronger reducing agent capable of forming silver nanoparticles. Future research will likely explore the precise mechanisms of these reductions and expand the scope to other metallic and bimetallic nanoparticle systems, controlling for size and morphology.
Furthermore, NMP's role as a reactant or catalyst in novel synthetic pathways is an area ripe for exploration. Its lactam structure offers sites for chemical modification. For instance, NMP reacts reversibly with sodium hydroxide (B78521) to open its ring structure, forming sodium N-methyl-4-aminobutyrate. Investigating this and other ring-opening reactions under different catalytic conditions could lead to new polymer precursors or functional molecules. The use of NMP as a medium and potential reactant in electrochemical or photochemical reactions remains a largely untapped field that could yield unexpected and valuable chemical transformations.
Sustainable and Circular Chemistry Innovations
The long-term viability of NMP in industrial applications is intrinsically linked to the development of sustainable practices, including green synthesis routes and, critically, efficient recycling and recovery systems.
The recycling of NMP is a major focus, particularly from the waste streams of lithium-ion battery manufacturing, where it is used to dissolve the polyvinylidene fluoride (B91410) (PVDF) binder. Advanced distillation technologies, often under vacuum to reduce the boiling point, are employed to recover NMP from these waste streams. Current systems can achieve recovery rates of up to 95% with a purity of 99%. Future challenges include improving energy efficiency, removing difficult contaminants like water and polymer fragments, and developing in-plant or on-site recycling solutions to create a closed-loop process.
In addition to recycling, research into bio-based synthesis of NMP presents a path to reduce reliance on fossil fuel feedstocks. One promising route involves the one-pot cyclization and subsequent methylation of γ-aminobutyric acid (GABA), which can be derived from the plant-based amino acid glutamic acid. This process, using methanol (B129727) as a methylating agent, has achieved selectivity for NMP above 90%.
The search for greener alternative solvents that can match NMP's performance while offering a better environmental profile is also a key research direction. Compounds such as dihydrolevoglucosenone and gamma-valerolactone (B192634) have been identified as potential bio-derived substitutes in the synthesis of polyurethane dispersions. A comprehensive approach that combines recycling, bio-based production, and the development of safer alternatives will define the future of sustainable solvent chemistry.
| Sustainability Approach | Research Focus | Key Performance Metrics / Goals |
| Recycling & Recovery | Enhancing distillation and vapor recapture from battery manufacturing and polymer processing waste streams. | Increase recovery rates beyond 95%; achieve >99.5% purity; reduce energy consumption of distillation processes. |
| Bio-based Synthesis | Developing catalytic routes from renewable feedstocks like γ-aminobutyric acid (GABA). | Achieve high conversion and >90% selectivity to NMP; utilize green methylating agents; ensure economic viability. |
| Green Alternatives | Identifying and evaluating performance of bio-derived solvents (e.g., gamma-valerolactone) as drop-in replacements for NMP. | Match solvency power and physical properties of NMP; ensure lower toxicity and environmental impact; competitive cost. |
| Process Intensification | Designing integrated processes that combine reaction and separation, minimizing NMP usage and waste generation. | Reduce solvent volume per unit of product; develop closed-loop systems with continuous recycling. |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing QQCMBVBYUQQDQX-UHFFFAOYSA-N, and how can purity be verified?
- Methodological Answer : Synthesis protocols should follow peer-reviewed literature for analogous compounds, emphasizing reaction conditions (temperature, solvent, catalysts). Purity verification requires techniques like HPLC (for organic compounds) or XRD (for crystalline materials), coupled with spectral characterization (NMR, IR) . For reproducibility, document all experimental parameters, including minor deviations, and cross-reference with established databases (e.g., PubChem, Reaxys) .
Q. How to design an initial experiment to test the compound’s reactivity under varying pH conditions?
- Methodological Answer : Use a controlled experimental matrix:
- Variables : pH range (e.g., 2–12), temperature, solvent polarity.
- Controls : Include inert conditions (e.g., nitrogen atmosphere) to isolate pH effects.
- Analytical Tools : Monitor reaction progress via UV-Vis spectroscopy or LC-MS for product identification.
Reference FINER criteria (Feasible, Novel, Ethical, Relevant) to ensure alignment with research objectives .
Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer : Prioritize multi-nuclear NMR (¹H, ¹³C, DEPT) for organic compounds, supplemented by high-resolution mass spectrometry (HRMS) for molecular formula confirmation. For inorganic/metal complexes, XRD and EPR may be critical. Cross-validate data with computational simulations (DFT for NMR chemical shifts) .
Advanced Research Questions
Q. How to resolve contradictions between theoretical computational models and experimental spectral data for this compound?
- Methodological Answer :
- Step 1 : Re-examine computational parameters (basis sets, solvation models) for alignment with experimental conditions .
- Step 2 : Conduct sensitivity analysis to identify variables (e.g., conformational flexibility) affecting model accuracy.
- Step 3 : Validate with alternative methods (e.g., X-ray crystallography for bond-length validation).
Document uncertainties using guidelines from Standards for Reporting Qualitative Research .
Q. What strategies optimize the compound’s stability in long-term storage for pharmacological studies?
- Methodological Answer :
- Stability Testing : Accelerated degradation studies under varying temperatures/humidity (ICH Q1A guidelines).
- Formulation : Use lyophilization or encapsulation (e.g., liposomes) if the compound is hygroscopic.
- Analytical Monitoring : Track degradation products via LC-MS and compare with stability-indicating assays .
Q. How to design a robust structure-activity relationship (SAR) study for this compound derivatives?
- Methodological Answer :
- Library Design : Systematically vary functional groups (e.g., substituents on aromatic rings) while maintaining core structure.
- Data Collection : Use high-throughput screening for bioactivity (e.g., IC₅₀ values) and correlate with electronic/steric parameters (Hammett constants, LogP).
- Statistical Analysis : Apply multivariate regression or machine learning to identify key descriptors .
Data Management & Reproducibility
Q. How should raw and processed data be organized to ensure reproducibility?
- Methodological Answer :
- Raw Data : Store in appendices or supplementary materials with metadata (instrument settings, date/time stamps) .
- Processed Data : Include in the main text with error margins (e.g., ±SD) and normalization methods.
- Tools : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) and platforms like Zenodo for public datasets .
Q. What are common pitfalls in interpreting kinetic data for this compound’s catalytic activity?
- Methodological Answer :
- Pitfall 1 : Ignoring diffusion limitations—confirm kinetic regime via Weisz-Prater criterion.
- Pitfall 2 : Overlooking solvent effects on transition states. Use mixed-solvent systems to isolate solvent contributions.
- Validation : Compare with Arrhenius plots and Eyring equation-derived activation parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
